molecular formula C17H11Cl2FN2O B5910545 (4Z)-2-(2,4-dichlorophenyl)-4-[(4-fluorophenyl)methylidene]-5-methylpyrazol-3-one

(4Z)-2-(2,4-dichlorophenyl)-4-[(4-fluorophenyl)methylidene]-5-methylpyrazol-3-one

Cat. No.: B5910545
M. Wt: 349.2 g/mol
InChI Key: DOSCHBOKTNXGCL-ZSOIEALJSA-N
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Description

(4Z)-2-(2,4-dichlorophenyl)-4-[(4-fluorophenyl)methylidene]-5-methylpyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2,4-dichlorophenyl)-4-[(4-fluorophenyl)methylidene]-5-methylpyrazol-3-one typically involves the condensation of appropriate substituted hydrazines with diketones or β-keto esters. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrazolone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2,4-dichlorophenyl)-4-[(4-fluorophenyl)methylidene]-5-methylpyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(2,4-dichlorophenyl)-4-[(4-fluorophenyl)methylidene]-5-methylpyrazol-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

The compound may exhibit biological activities such as anti-inflammatory, analgesic, or antimicrobial properties. These activities make it a candidate for further research in drug development and pharmacology.

Medicine

In medicine, derivatives of pyrazolones are often explored for their potential therapeutic effects. This compound could be investigated for its efficacy in treating various diseases or conditions.

Industry

Industrially, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (4Z)-2-(2,4-dichlorophenyl)-4-[(4-fluorophenyl)methylidene]-5-methylpyrazol-3-one would depend on its specific biological activity. Generally, pyrazolones can interact with various molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biochemical pathways and produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylbutazone: Another pyrazolone derivative known for its anti-inflammatory and analgesic properties.

    Metamizole: A pyrazolone used as a painkiller and antipyretic.

    Antipyrine: A pyrazolone with analgesic and antipyretic effects.

Uniqueness

(4Z)-2-(2,4-dichlorophenyl)-4-[(4-fluorophenyl)methylidene]-5-methylpyrazol-3-one is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other pyrazolones.

Properties

IUPAC Name

(4Z)-2-(2,4-dichlorophenyl)-4-[(4-fluorophenyl)methylidene]-5-methylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2FN2O/c1-10-14(8-11-2-5-13(20)6-3-11)17(23)22(21-10)16-7-4-12(18)9-15(16)19/h2-9H,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSCHBOKTNXGCL-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)F)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)F)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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